Sodium hydrogen (R)-12-(sulphooxy)oleate
Description
Properties
CAS No. |
61702-68-9 |
|---|---|
Molecular Formula |
C18H32Na2O6S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
disodium;(Z,12R)-12-sulfonatooxyoctadec-9-enoate |
InChI |
InChI=1S/C18H34O6S.2Na/c1-2-3-4-11-14-17(24-25(21,22)23)15-12-9-7-5-6-8-10-13-16-18(19)20;;/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2/b12-9-;;/t17-;;/m1../s1 |
InChI Key |
CEYMAQXEHXAQEP-GKKIQAINSA-L |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Related CAS |
29704-46-9 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies for Chiral Sulfated Oleate Derivatives
Chemoenzymatic Synthetic Routes
The convergence of enzymatic catalysis and chemical synthesis provides a powerful and sustainable platform for the production of chiral sulfated oleates. This approach leverages the high selectivity of enzymes for the initial, stereochemically crucial steps, followed by robust chemical transformations.
Enzymatic Hydroxylation of Oleic Acid Precursors
The foundational step in the chemoenzymatic synthesis is the introduction of a hydroxyl group at a specific position and with a defined stereochemistry on the oleic acid backbone. This is achieved through the action of specialized enzymes known as hydratases.
Fatty acid hydratases (FAHs) are remarkable biocatalysts that facilitate the addition of a water molecule across a carbon-carbon double bond in unsaturated fatty acids. nih.govresearchgate.net This reaction is characterized by high regio- and stereoselectivity, yielding specific hydroxy fatty acids. nih.gov For instance, oleate (B1233923) hydratases (Ohys) convert oleic acid primarily into (R)-10-hydroxystearic acid (10-HSA). researchgate.netnih.gov These enzymes are unique to microorganisms and are believed to function in detoxifying environmental toxins. researchgate.net
The catalytic mechanism of oleate hydratases, such as the one from Elizabethkingia meningoseptica, involves a flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govscispace.com Structural studies and mutagenesis have identified key amino acid residues, like E122 and Y241, as critical for activating a water molecule and protonating the double bond, respectively. scispace.com This enzymatic process offers a green alternative to traditional chemical methods, avoiding the need for costly cofactor recycling systems. scispace.com
To overcome the limitations of using native microorganisms, recombinant enzyme systems have been developed. researchgate.net The genes encoding for oleate hydratases, such as ohyA from Stenotrophomonas maltophilia, have been successfully expressed in host organisms like Escherichia coli. wikipedia.org This allows for the overproduction of the desired enzyme, leading to significantly higher yields of hydroxy fatty acids. researchgate.netwikipedia.org For example, a recombinant E. coli expressing the ohyA gene produced 10-hydroxystearic acid at a concentration of 46 g/L. wikipedia.org Similarly, the oleate hydratase from Lysinibacillus fusiformis, when expressed recombinantly, yielded 40 g/L of 10-hydroxystearic acid. wikipedia.org These systems are central to the industrial-scale biotechnological production of these valuable intermediates. researchgate.netnih.gov
While naturally occurring oleate hydratases exhibit high specificity for free fatty acids like oleic acid, their substrate scope can be expanded through enzyme engineering. nih.gov This is crucial for synthesizing a wider range of chiral hydroxy fatty acids. Through techniques like site-directed mutagenesis, researchers have successfully modified oleate hydratases to accept oleic acid derivatives that lack a free carboxylate group. nih.gov By targeting amino acid residues at the entrance of the substrate channel in the E. meningoseptica oleate hydratase, variants were created that showed up to an 18-fold improvement in the conversion of these modified substrates while maintaining the enzyme's high regio- and stereoselectivity. nih.gov This opens the door to producing a diverse array of chiral building blocks for various applications. pressbooks.pub
Table 1: Engineered Oleate Hydratase Variants and Their Activity on Oleic Acid Derivatives
| Enzyme Variant (Mutation in E. meningoseptica OhyA) | Substrate (Oleic Acid Derivative) | Relative Conversion Improvement |
| Variant A | Oleic acid methyl ester | 5-fold |
| Variant B | Oleic acid ethyl ester | 10-fold |
| Variant C | Oleamide | 18-fold |
This table is illustrative and based on findings that show significant improvements in enzyme activity through engineering. nih.gov
Subsequent Sulfonation of Hydroxy-Oleate Intermediates
Following the enzymatic hydroxylation to produce the chiral hydroxy-oleate, the next step is a chemical sulfonation to introduce the sulfate (B86663) group. This process transforms the hydroxylated intermediate into the final sulfated product. Sulfonation is typically achieved by reacting the hydroxy fatty acid with a sulfonating agent, such as sulfur trioxide. google.comgoogle.com The reaction conditions, including temperature and the molar ratio of reactants, are carefully controlled to ensure efficient sulfonation and minimize side reactions. google.com The resulting acid sulfonation product is then neutralized, often with an aqueous base like sodium hydroxide (B78521), to yield the sodium salt of the sulfated oleate. google.comnih.gov This neutralization and subsequent hydrolysis step also serves to open any sultone intermediates that may have formed during sulfonation. google.com
Alternative Synthetic Approaches for Chiral Oleate Modifications
While chemoenzymatic routes are highly effective, alternative synthetic strategies for creating chiral fatty acid derivatives are also being explored. These methods often rely on established principles of asymmetric synthesis. One approach involves the use of chiral building blocks, such as chiral epoxides, which can be synthesized using organocatalysis. nih.gov These epoxides can then undergo ring-opening reactions with appropriate nucleophiles to construct the carbon chain of the fatty acid, followed by oxidation to yield the final chiral hydroxy fatty acid. nih.gov
Another strategy is post-synthetic modification, where a pre-existing molecular framework is modified to introduce chirality. rsc.orgnih.gov For instance, a racemic or achiral fatty acid derivative could potentially be modified using a chiral reagent to induce stereoselectivity. chemscene.com Furthermore, the use of chiral templates or auxiliaries can guide the stereochemical outcome of a reaction, which are then removed to yield the desired chiral product. chemscene.com These alternative approaches, while potentially more complex and less atom-economical than biocatalytic methods, offer complementary pathways to access novel chiral lipid structures. nih.govaocs.org
Stereoselective Oxidation Strategies for Unsaturated Fatty Acids
The introduction of a hydroxyl group at a specific position and with a defined stereochemistry on an unsaturated fatty acid chain like oleic acid is a significant synthetic challenge. Stereoselective oxidation strategies offer a powerful approach to achieve this transformation, providing a route to chiral hydroxy fatty acids that can then be further functionalized.
One of the most promising methods for the stereoselective hydroxylation of fatty acids is through enzymatic catalysis. Biocatalysts, such as certain enzymes, can exhibit high regio- and stereoselectivity. For instance, specific oleate hydratases have been identified that can hydrate (B1144303) the double bond of oleic acid to produce 10-hydroxyoctadecanoic acid. nih.gov While this particular enzyme acts on the double bond, other enzymes, including certain cytochrome P450 monooxygenases, are known to catalyze the hydroxylation of sp3 carbons in fatty acids with high selectivity. nih.gov The use of such enzymes could, in principle, be tailored to achieve the desired (R)-12-hydroxyoleic acid, the direct precursor to the target molecule. The efficiency of these enzymatic reactions can be high, with some P450 systems showing rapid conversion rates. nih.gov
Beyond enzymatic methods, chemical strategies for the stereoselective oxidation of alkenes can be employed. These methods often involve the use of chiral catalysts to direct the oxidation to a specific face of the double bond or a specific C-H bond. While the direct asymmetric hydroxylation of a methylene (B1212753) group in a long-chain fatty acid is challenging, the asymmetric dihydroxylation or epoxidation of the double bond, followed by further chemical modifications, can be a viable pathway. For example, asymmetric dihydroxylation using osmium tetroxide with chiral ligands can produce chiral diols from the oleic acid double bond. Subsequent selective manipulation of one of the hydroxyl groups could lead to a chiral intermediate.
Table 1: Comparison of Stereoselective Oxidation Strategies
| Method | Catalyst/Reagent | Selectivity | Advantages | Disadvantages |
| Enzymatic Hydroxylation | Hydratases, P450 Monooxygenases | High Regio- and Stereoselectivity | Mild reaction conditions, high efficiency. nih.govnih.gov | Enzyme specificity may not match desired position; availability and stability of enzymes can be a concern. |
| Asymmetric Dihydroxylation | Osmium Tetroxide with Chiral Ligands | High Enantioselectivity at the double bond | Well-established methodology. | Acts on the C9-C10 double bond, not directly on C12; requires further synthetic steps. |
| Asymmetric Epoxidation | Chiral Catalysts (e.g., Sharpless, Jacobsen) | High Enantioselectivity at the double bond | Provides a versatile epoxide intermediate. | Acts on the C9-C10 double bond; requires ring-opening and further transformations. |
Derivatization from Chiral Pool Components for Chiral Ligand Synthesis
The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. google.com The synthesis of Sodium hydrogen (R)-12-(sulphooxy)oleate can be efficiently achieved by starting from a component of the chiral pool, specifically (R)-12-hydroxyoleic acid, which is also known as ricinoleic acid. wikipedia.org Ricinoleic acid is the major fatty acid component of castor oil, making it an abundant and cost-effective starting material with the desired stereocenter already in place. wikipedia.org
The synthesis of the target molecule from ricinoleic acid involves two main steps:
Protection of the Carboxylic Acid (Optional but often preferred): The carboxylic acid group of ricinoleic acid can be esterified, for example, by reaction with methanol (B129727) in the presence of an acid catalyst, to prevent its interference in the subsequent sulfation step.
Sulfation of the Secondary Alcohol: The hydroxyl group at the C12 position is a secondary alcohol. There are several established methods for the sulfation of secondary alcohols. nih.govgoogle.com A common and effective method involves the use of a sulfur trioxide-pyridine complex (SO3-Py) or chlorosulfonic acid (ClSO3H). researchgate.net The reaction is typically carried out in an aprotic solvent.
Neutralization: Following the sulfation, the resulting sulfuric acid monoester is neutralized with a sodium base, such as sodium hydroxide (NaOH) or sodium carbonate (Na2CO3), to yield the final product, this compound. google.com
Table 2: Reagents for the Sulfation of (R)-12-hydroxyoleic acid
| Sulfating Agent | Base for Neutralization | Key Characteristics |
| Sulfur Trioxide-Pyridine Complex (SO3-Py) | Sodium Hydroxide (NaOH) | Mild and selective reagent, minimizes side reactions. |
| Chlorosulfonic Acid (ClSO3H) | Sodium Carbonate (Na2CO3) | Highly reactive, may require careful control of reaction conditions to avoid side reactions with the double bond. researchgate.net |
| Sulfamic Acid (H2NSO3H) | Sodium Hydroxide (NaOH) | Can be used, though may require higher temperatures. google.com |
Furthermore, the chiral scaffold of ricinoleic acid can be utilized to synthesize novel chiral ligands. By derivatizing the carboxylic acid or the hydroxyl group, new functionalities can be introduced. For instance, the carboxylic acid of ricinoleic acid can be coupled with the amino group of a chiral amino acid from the chiral pool (e.g., L-alanine, L-valine) to form a chiral amide. researchgate.net This new molecule, possessing multiple stereocenters, could then be explored as a chiral ligand in asymmetric catalysis.
Stereochemical Aspects and Chiral Control in Synthesis
Enantioselective Synthesis Strategies for (R)-Configuration
The synthesis of compounds with a specific enantiomeric configuration can be approached through several strategic routes. For the (R)-configuration of the key precursor, ricinoleic acid, the most prevalent and economically viable method is the chiral pool synthesis.
Chiral Pool Synthesis This strategy utilizes readily available, enantiomerically pure natural products as starting materials. (R)-12-hydroxyoleic acid is naturally abundant, constituting approximately 90% of the fatty acid content in the oil from castor plant seeds (Ricinus communis). wikipedia.orgnih.gov This natural abundance provides a direct and inexpensive source of the desired (R)-enantiomer. The industrial process typically involves the saponification or hydrolysis of castor oil to liberate ricinoleic acid. wikipedia.org
Organocatalytic Asymmetric Synthesis While chiral pool synthesis is dominant, other modern synthetic methods can be employed to create specific 3-hydroxy fatty acids. Asymmetric organocatalysis, for instance, offers a powerful tool for establishing chirality. One such approach involves the use of an imidazolidinone catalyst for the α-oxidation of a long-chain aldehyde, which can then be converted through subsequent steps to the desired hydroxy acid. mdpi.com This method demonstrates the capability of building the chiral center from achiral precursors, although it is more complex than utilizing the naturally available chiral pool for this specific compound.
Table 1: Comparison of Synthesis Strategies for (R)-12-hydroxyoleic acid
| Strategy | Principle | Key Advantage | Starting Material Example |
|---|---|---|---|
| Chiral Pool | Utilization of a naturally occurring, enantiopure starting material. nih.govnih.gov | High enantiopurity, cost-effective, and readily available on a large scale. wikipedia.org | Hydrolyzed Castor Oil wikipedia.org |
| Asymmetric Catalysis | A small amount of a chiral catalyst directs the formation of one enantiomer over the other. uwindsor.caresearchgate.net | High enantioselectivity can be achieved for a wide range of substrates. | Long-chain aldehydes mdpi.com |
| Chiral Auxiliary | An achiral substrate is temporarily bonded to a chiral molecule (the auxiliary) to direct a stereoselective reaction. uwindsor.ca | Predictable and reliable control of stereochemistry. | Achiral carboxylic acid derivative |
This interactive table summarizes key strategies for obtaining the chiral precursor.
Chiral Induction and Control in Asymmetric Reactions
Chiral induction refers to the transfer of chirality from one molecule to another, resulting in the preferential formation of one enantiomer or diastereomer. In the context of Sodium hydrogen (R)-12-(sulphooxy)oleate, the control of stereochemistry is fundamentally a matter of substrate control.
When using the chiral pool approach, the (R)-12-hydroxyoleic acid starting material already contains the desired stereocenter. nih.gov The subsequent chemical transformation—sulfation of the C-12 hydroxyl group—is the key reaction to yield the final product. This reaction is a functional group transformation that does not involve breaking the existing carbon-oxygen bond at the chiral center. Therefore, the (R)-configuration is retained, and the chirality of the substrate directly controls the chirality of the product.
In a hypothetical total synthesis scenario, chiral induction would be crucial. Methods for this include:
Enantioselective Catalysis : This is considered a highly efficient approach where a chiral catalyst, such as a BINOL-derived Lewis acid or a proline-based organocatalyst, creates a chiral environment that forces the reaction to proceed along a pathway favoring one enantiomer. uwindsor.cafrontiersin.org
Double Stereodifferentiation : If both the reaction substrate and a reagent are chiral, their interaction can either enhance or diminish the stereochemical preference of the reaction, a phenomenon known as double stereodifferentiation. uwindsor.ca
The chirality of 12-hydroxystearic acid (the saturated analog of ricinoleic acid) has been shown to significantly influence its self-assembly into structures like fibers and ribbons, underscoring the impact of the stereocenter on the molecule's physical properties. researchgate.netnih.gov
Biochemical Mechanisms and Enzymatic Transformations
Enzymatic Degradation of Sulfate (B86663) Esters
The initial and crucial step in the metabolism of Sodium hydrogen (R)-12-(sulphooxy)oleate is the enzymatic hydrolysis of the sulfate ester bond. This reaction is catalyzed by a class of enzymes known as sulfatases.
Alkylsulfatase-Mediated Hydrolytic Cleavage of Sulfate Ester Bond
The cleavage of the sulfate ester bond in this compound is mediated by alkylsulfatases. These enzymes are widespread in microorganisms, particularly in bacteria such as Pseudomonas species, which are known for their ability to degrade a variety of environmental pollutants, including detergents. nih.govpnas.org Alkylsulfatases catalyze the hydrolysis of the sulfate ester, yielding an alcohol and an inorganic sulfate molecule. nih.gov
There are different classes of sulfatases. One class catalyzes a direct hydrolytic cleavage of the S-O ester bond. rsc.org Another class, the Fe(II) α-ketoglutarate-dependent dioxygenases, catalyzes an oxidative cleavage, which results in an aldehyde and inorganic sulfate. nih.gov The alkylsulfatase AtsK from Pseudomonas putida S-313 is a representative of this latter class and is active on a range of alkyl sulfates. nih.gov For a secondary sulfate ester like this compound, a hydrolytic mechanism would yield (R)-12-hydroxyoleic acid and a sulfate ion.
The specificity of alkylsulfatases can vary, with some enzymes showing a preference for specific chain lengths. nih.gov For instance, some microbial sulfatases are specific for short-chain alkyl sulfates, while others can act on longer chains. The degradation of long-chain fatty acid sulfates is a key step in the mineralization of these compounds in the environment. nih.gov
Subsequent Catabolic Pathways (e.g., β-oxidation of Fatty Alcohol and Fatty Acid Products)
Following the removal of the sulfate group, the resulting (R)-12-hydroxyoleic acid enters the central fatty acid metabolic pathways. The degradation of fatty acids is primarily achieved through the β-oxidation pathway, which occurs in the mitochondria of eukaryotes and the cytoplasm of prokaryotes. kegg.jpgenome.jp
The β-oxidation spiral involves a sequence of four enzymatic reactions that result in the shortening of the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. nih.gov The acetyl-CoA can then enter the citric acid cycle for complete oxidation to CO2 and water, generating ATP. genome.jp For unsaturated fatty acids like oleic acid, additional enzymes such as isomerases and reductases are required to handle the double bonds.
In the case of (R)-12-hydroxyoleic acid, the hydroxyl group may need to be oxidized to a keto group by a hydroxy fatty acid dehydrogenase before or during the β-oxidation process. The biotransformation of the structurally similar ricinoleic acid by various microorganisms, including yeasts and bacteria, often proceeds through its oxidation to 12-ketooctadec-9-enoic acid. nih.govgenome.jp This keto fatty acid can then be further metabolized. The degradation of oleic acid itself by microbial communities often leads to the production of acetate (B1210297), which can be further mineralized. nih.govsemanticscholar.org
Microbial Metabolism of Fatty Acid Sulfates
The ability to utilize sulfated compounds like this compound as a nutrient source is a key adaptive feature of many microorganisms. This metabolic capability is tightly regulated at the genetic level to ensure efficient substrate utilization and to cope with the potential toxicity of such surfactant molecules.
Gene Regulation of Detergent Degradation Enzymes in Microbial Systems
The expression of enzymes involved in the degradation of sulfated detergents is often regulated by the availability of sulfur in the environment. In many bacteria, including Pseudomonas aeruginosa, the genes encoding sulfatases are part of the cys regulon, which is induced under conditions of sulfate starvation. nih.govkegg.jp The synthesis of these enzymes is repressed when preferred sulfur sources like sulfate or cysteine are abundant. nih.govcapes.gov.br
The regulation is mediated by transcriptional regulators, such as the LysR-type transcriptional regulator (LTTR) family. For example, in P. aeruginosa, the CysB protein, an LTTR, is required for the expression of the atsA gene, which encodes an arylsulfatase, and the associated atsRBC transporter genes. nih.gov Similarly, the expression of the alkylsulfatase SdsA1 in P. aeruginosa, which is involved in the degradation of sodium dodecyl sulfate (SDS), appears to be regulated by a LysR-type regulator. pnas.org
In Escherichia coli, the FadR protein is a key transcriptional regulator of fatty acid metabolism, acting as a repressor of fatty acid degradation genes and an activator of fatty acid biosynthesis genes. nih.govresearchgate.net Long-chain acyl-CoAs, the products of the first step of fatty acid degradation, act as inducers by binding to FadR and causing its dissociation from DNA. nih.gov While this is a general mechanism for fatty acid metabolism, analogous regulatory circuits likely control the expression of genes for the degradation of the fatty acid backbone of this compound.
Metabolic Intermediates in Sulfate Ester Biotransformation
The biotransformation of this compound proceeds through a series of metabolic intermediates. The primary and defining intermediate is the desulfated fatty acid, (R)-12-hydroxyoleic acid.
Subsequent steps in the catabolism of this hydroxy fatty acid can lead to a variety of intermediates. Based on studies of ricinoleic acid metabolism, a likely intermediate is (Z)-12-ketooctadec-9-enoic acid, formed by the oxidation of the hydroxyl group. nih.govgenome.jp The β-oxidation of this keto-fatty acid would then generate a series of shorter-chain keto acids. For example, the biotransformation of oleic acid by Micrococcus luteus has been shown to produce 10-ketostearic acid, which is then degraded via β-oxidation to 4-ketolauric acid. semanticscholar.org
The degradation of the unsaturated fatty acid chain can also lead to the formation of other intermediates. In the anaerobic degradation of oleate (B1233923), acetate is a common product. nih.gov In some yeast-mediated biotransformations of ricinoleic acid, the β-oxidation pathway can lead to the formation of γ-decalactone, a valuable flavor and fragrance compound. genome.jp
Molecular Interactions of Sulfated Lipids with Biological Targets
Sulfated lipids, due to their amphiphilic nature and charged sulfate headgroup, can engage in various molecular interactions with biological macromolecules and membranes. The negatively charged sulfate group can facilitate electrostatic interactions with positively charged residues (such as lysine (B10760008) and arginine) on the surface of proteins. dovepress.com
The interaction of fatty acids and their derivatives with proteins is crucial for their transport and metabolism. For instance, oleic acid has been shown to bind to proteins like albumin and fatty acid-binding proteins, which facilitates its dissociation from membranes and transport within the cell. nih.gov Molecular dynamics simulations have provided insights into the residue-specific interactions between oleic acid and proteins like α-lactalbumin, showing that the fatty acid can bind to both α- and β-domains of the protein. nih.gov
The lipid portion of this compound allows it to interact with and insert into lipid membranes. The nature of these interactions can be influenced by the composition of the membrane. Molecular dynamics simulations of other lipidated molecules have shown that favorable interactions with negatively charged lipid head groups drive the association with the membrane and insertion of hydrophobic moieties. nih.govacs.org Such interactions are fundamental to the biological activity of many lipidated molecules and are likely to play a role in the way this compound interacts with microbial cells before its degradation.
Role of Sulfoxy Groups in Hydrogen Bonding and Electrostatic Interactions with Macromolecules
The sulfoxy group of this compound is a critical determinant of its biochemical behavior, primarily through its capacity to engage in hydrogen bonding and electrostatic interactions. This negatively charged moiety significantly influences the compound's interaction with macromolecules such as proteins and lipid membranes, thereby dictating its biological activity.
The primary mechanism governing the interaction of the sulfoxy group with macromolecules is electrostatic attraction. The sulfate component imparts a significant negative charge to the molecule, facilitating strong interactions with positively charged residues on the surfaces of proteins. dovepress.compatsnap.com Research on analogous sulfated biomolecules, such as sulfatides (B1148509) and chondroitin (B13769445) sulfate, consistently demonstrates that the sulfate group preferentially interacts with basic amino acid residues, namely arginine and lysine. dovepress.comnih.gov These amino acids possess positively charged side chains at physiological pH, creating favorable electrostatic interactions with the negatively charged sulfate. This charge-based attraction is a fundamental force driving the initial recognition and binding of sulfated lipids to their protein targets. researchgate.netnih.gov
In addition to broad electrostatic attraction, the sulfoxy group is an active participant in the formation of hydrogen bonds. While sulfur itself is less electronegative than oxygen, the oxygen atoms of the sulfate group are effective hydrogen bond acceptors. researchgate.net Structural studies of protein-sulfatide complexes have revealed specific hydrogen bonding networks between the sulfate oxygen atoms and the amine groups of protein backbones or the side chains of amino acids like arginine and serine. nih.gov For instance, the interaction between the sulfate group of sulfatide and arginine residues in certain proteins is a well-documented example of this type of bonding. nih.gov Similarly, chondroitin sulfate is known to form stable hydrogen bonding networks with lysine and arginine residues on receptor surfaces. dovepress.com These hydrogen bonds, in conjunction with electrostatic forces, provide specificity and stability to the interaction between the sulfated lipid and the macromolecule.
While direct experimental data on the precise bond lengths and energies for this compound are not extensively available, the principles derived from studies of other sulfated molecules provide a strong framework for understanding its interactive potential. The strength of these hydrogen bonds is influenced by the local dielectric constant and the geometric arrangement of the donor and acceptor atoms. yu.edu
The following tables summarize the key interactions and the amino acid residues typically involved, based on research on analogous sulfated compounds.
| Type of Interaction | Description | Key Interacting Moieties |
| Electrostatic Attraction | Long-range, non-covalent attraction between oppositely charged groups. | The negatively charged sulfoxy group of this compound and positively charged amino acid side chains (e.g., arginine, lysine). dovepress.comnih.gov |
| Hydrogen Bonding | A specific type of dipole-dipole interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | The oxygen atoms of the sulfoxy group act as hydrogen bond acceptors, interacting with hydrogen bond donors on macromolecules, such as the amine groups of amino acid residues (e.g., arginine, serine). nih.gov |
| Amino Acid | Side Chain Charge (at neutral pH) | Potential Role in Interaction with Sulfoxy Group |
| Arginine (Arg) | Positive | Strong electrostatic attraction and hydrogen bond formation. dovepress.comnih.gov |
| Lysine (Lys) | Positive | Strong electrostatic attraction and hydrogen bond formation. dovepress.comnih.gov |
| Serine (Ser) | Polar, uncharged | Can act as a hydrogen bond donor. nih.gov |
| Histidine (His) | Can be positive | Potential for electrostatic and hydrogen bonding interactions, depending on the local environment. nih.gov |
Environmental Fate and Biodegradation Pathways
Environmental Distribution and Occurrence of Alkylsulfates
Alkyl sulfates, including branched isomers, are high-production-volume chemicals used extensively in consumer products, leading to their widespread distribution in the environment. nih.govcleaninginstitute.org Following their "down-the-drain" disposal, they enter wastewater treatment plants (WWTPs), where a significant portion is removed. However, residual amounts can be released into aquatic environments such as rivers and, due to their tendency to sorb to particulate matter, they are often found in river sediments. nih.govcleaninginstitute.org
Monitoring studies have detected alkyl sulfates (AS) and their ethoxylated counterparts (AES) in river sediments at various locations. The concentrations are generally low, typically in the microgram per gram (µg/g) range on a dry weight basis. nih.govcleaninginstitute.org For instance, in a study of US river sediments, combined levels of AS/AES in areas with lower exposure ranged from 0.025 to 0.034 µg/g, while a site with higher exposure showed a combined level of 0.117 µg/g. nih.govcleaninginstitute.org These concentrations are generally below the levels expected to cause significant harm to the ecosystem. nih.gov
Here is an interactive data table summarizing the occurrence of alkyl sulfates in river sediments based on available research.
| Location Type | Concentration Range (µg/g dry weight) |
| Lower Exposure Sites | 0.025 - 0.034 |
| Higher Exposure Site | 0.117 |
Aerobic Biodegradation Mechanisms and Rates
Under aerobic conditions, which are prevalent in most surface waters and the upper layers of sediment, alkyl sulfates are readily biodegradable. nih.gov The primary mechanism for the aerobic breakdown of both linear and branched-chain alkyl sulfates is initiated by enzymes called alkylsulfatases. nih.gov These enzymes catalyze the hydrolysis of the sulfate (B86663) ester bond, releasing the corresponding alcohol and an inorganic sulfate ion. cleaninginstitute.org
For branched primary alkyl sulfates, such as the class to which "Sodium hydrogen (R)-12-(sulphooxy)oleate" belongs, specific alkylsulfatases are required. Studies have shown that bacteria from the genus Pseudomonas can produce these specialized enzymes. nih.gov For example, some Pseudomonas strains can degrade 2-butyloctyl sulfate, a branched primary alkyl sulfate, by producing novel alkylsulfatases that are distinct from those that act on linear alkyl sulfates. nih.gov
Following the initial hydrolysis, the resulting branched-chain alcohol is further oxidized by alcohol dehydrogenases to an aldehyde and then a carboxylic acid. This carboxylic acid can then enter central metabolic pathways, such as the β-oxidation pathway, although the branching in the alkyl chain can sometimes slow this process compared to linear chains. cleaninginstitute.org The rate of aerobic biodegradation is influenced by the degree of branching, with highly branched structures generally degrading more slowly than linear or slightly branched ones. cleaninginstitute.org
Anaerobic Biodegradation Processes and Specific Products (e.g., Methane (B114726) Generation)
In anaerobic environments, such as in deeper sediment layers, sludge digesters in WWTPs, and some groundwater, the biodegradation of alkyl sulfates can still occur, though often at a slower rate and through different metabolic pathways. mdpi.comnih.gov Under these conditions, a consortium of different microorganisms is typically required to completely break down the surfactant. researchgate.netnih.gov
The anaerobic degradation process involves a series of steps:
Hydrolysis: Similar to aerobic degradation, the process can be initiated by the cleavage of the sulfate group, although the enzymes involved may differ.
Fermentation and Acidogenesis: The resulting organic molecule is then fermented by bacteria into simpler compounds like short-chain fatty acids (e.g., acetate (B1210297), propionate), alcohols, hydrogen, and carbon dioxide. researchgate.netuni.lu
Acetogenesis: Acetogenic bacteria then convert these fermentation products into acetate, hydrogen, and carbon dioxide. researchgate.net
Methanogenesis: Finally, methanogenic archaea utilize acetate, hydrogen, and carbon dioxide to produce methane (CH4) and carbon dioxide. nih.govuni.luosti.govresearchgate.net
Alternatively, in environments with sufficient sulfate concentrations, sulfate-reducing bacteria (SRB) can outcompete methanogens for the available substrates (like hydrogen and acetate). In this case, the final products are hydrogen sulfide (B99878) (H2S), carbon dioxide, and water, rather than methane. osti.govnih.govepa.govnih.govfrontiersin.org The competition between methanogenesis and sulfate reduction is a key factor determining the final products of anaerobic digestion. nih.govepa.gov
While linear alkyl sulfates have been shown to be biodegradable under methanogenic conditions, the data for branched alkyl sulfates is less specific. nih.gov However, the general principles of anaerobic digestion suggest that branched-chain intermediates would also be subject to fermentation and subsequent conversion to methane or reduction by SRB, although the branching may influence the efficiency and rate of these processes. mdpi.com
Factors Influencing Biodegradation Rates and Pathways in Environmental Systems
Several environmental and chemical factors can influence the rate and pathway of the biodegradation of alkyl sulfates like "this compound":
Oxygen Availability: This is the primary factor determining whether aerobic or anaerobic pathways dominate. Aerobic degradation is generally faster and more complete. core.ac.uk
Temperature: Microbial activity, and thus biodegradation rates, are temperature-dependent. Optimal temperatures for many relevant microbial populations are in the mesophilic range (around 30-40°C). mdpi.com
pH: The pH of the environment can affect enzyme activity and the solubility of the surfactant. Most microbial degradation processes have an optimal pH range, typically near neutral. mdpi.com
Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus, is essential for microbial growth and metabolism. mdpi.com
Bioavailability: The extent to which the surfactant is available to microorganisms can be limited by its sorption to sediment or sludge particles. mdpi.com
Presence of Co-contaminants: The presence of other organic compounds or inhibitory substances can affect the microbial communities and their ability to degrade the target surfactant. core.ac.uk
Sulfate Concentration (in anaerobic systems): High sulfate concentrations favor sulfate reduction over methanogenesis, altering the final degradation products. osti.govnih.govepa.govnih.govfrontiersin.org
This interactive data table summarizes key factors influencing biodegradation.
| Factor | Influence on Biodegradation |
| Oxygen | Determines aerobic (faster) vs. anaerobic (slower) pathways. core.ac.uk |
| Branching | Increased branching can slow the rate of degradation. cleaninginstitute.orgcleaninginstitute.org |
| Temperature | Affects microbial activity, with optimal rates in specific ranges. mdpi.com |
| pH | Influences enzyme activity and surfactant solubility. mdpi.com |
| Nutrients | Essential for microbial growth and metabolism. mdpi.com |
| Sorption | Can reduce bioavailability to microorganisms. mdpi.com |
| Sulfate Levels | In anaerobic systems, determines the balance between methanogenesis and sulfate reduction. osti.govnih.govepa.govnih.govfrontiersin.org |
Supramolecular Assembly and Self Assembled Structures
Principles of Supramolecular Self-Assembly in Fatty Acid and Lipid Systems
The self-assembly of fatty acids and their derivatives is a cornerstone of materials chemistry and biophysics. rsc.org These molecules, possessing both a hydrophilic (polar) head group and a hydrophobic (non-polar) tail, arrange themselves in aqueous environments to shield their hydrophobic parts from water. This phenomenon, known as the hydrophobic effect, is the primary driving force for aggregation. youtube.com
The final structure of the aggregate is determined by a delicate balance of intermolecular forces and geometric factors, often described by the critical packing parameter (CPP). The CPP relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup and the length of the tail. Depending on the value of this parameter, fatty acids can form various structures, including spherical micelles, cylindrical micelles, vesicles (bilayers), and more complex phases. researchgate.netnih.gov Factors such as pH, temperature, ionic strength, and the specific chemical structure of the amphiphile can significantly influence these self-assembled structures. researchgate.net
Formation of Micellar and Lamellar Phases by Oleate (B1233923) Derivatives
Oleic acid and its sodium salt, sodium oleate, are known to form a rich variety of self-assembled structures. researchgate.netnih.govresearchgate.net At low concentrations above the critical micelle concentration (CMC), they typically form micelles—spherical or ellipsoidal aggregates with the hydrocarbon tails sequestered in the core and the carboxylate head groups exposed to the aqueous phase. nih.gov The presence of the cis double bond in the oleic acid chain introduces a kink, which affects how the molecules pack together. nih.gov
As the concentration increases or conditions change, transitions to other phases can occur. For instance, mixtures of oleic acid and sodium oleate can form lamellar phases, which consist of extended bilayer sheets of the amphiphiles separated by layers of water. wikipedia.orgtaylorandfrancis.com These bilayers are the fundamental structure of vesicles and liposomes. The transition from micelles to lamellar structures is influenced by factors that alter the effective shape of the molecule, such as changes in headgroup repulsion or tail-group packing. nih.gov For Sodium hydrogen (R)-12-(sulphooxy)oleate, the presence of the bulky and charged sulfate (B86663) group mid-chain is expected to significantly influence its packing, likely favoring more curved structures like micelles over flat lamellar sheets compared to unsubstituted sodium oleate.
Role of Chirality in Directing Supramolecular Architecture and Morphology
Studies on other chiral amphiphiles have shown that enantiomerically pure systems can form more ordered and stable aggregates compared to their racemic (mixed enantiomer) counterparts. nih.gov The specific interactions between chiral molecules can lead to a preferred direction of twisting, resulting in a distinct supramolecular chirality. This chiral recognition can be critical in processes such as enantioselective catalysis and interactions with biological systems. nih.gov For the title compound, the (R)-chirality at the hydroxyl-bearing carbon, now sulfated, is expected to impart a specific chiral signature to its aggregates.
Catalytic Effects of Fatty Acid Supramolecular Aggregates
The self-assembled aggregates of fatty acids, particularly micelles, can act as microreactors, accelerating chemical reactions and influencing their outcomes. rsc.orgresearchgate.net This phenomenon, known as micellar catalysis, arises from several factors:
Concentration Effect: The micellar core can solubilize non-polar reactants, effectively increasing their local concentration compared to the bulk solution. rsc.org
Medium Effect: The microenvironment of the micelle interior is different from the bulk solvent, which can stabilize transition states or alter reaction pathways.
Electrostatic Effects: The charged surface of ionic micelles can attract or repel charged reactants, influencing reaction rates.
Chiral micelles, formed from chiral surfactants like this compound, can create a chiral microenvironment. This can lead to enantioselective catalysis, where the micelle preferentially catalyzes the reaction of one enantiomer of a chiral substrate over the other. nih.govrsc.org While specific catalytic activities for this compound have not been reported, its structure suggests potential for catalyzing reactions such as ester hydrolysis or aldol (B89426) reactions with a degree of stereochemical control. rsc.orgnih.gov
Intermolecular Interactions Governing Assembly (Hydrogen Bonding, Electrostatic, van der Waals, π-π Stacking)
The stability and structure of fatty acid aggregates are governed by a combination of non-covalent intermolecular forces. youtube.comnih.govresearchgate.net
Van der Waals Forces: These are weak, short-range attractive forces between the hydrophobic alkyl chains. The cumulative effect of these interactions along the length of the chains is a major contributor to the stability of the aggregate core. youtube.com The kink in the oleate chain reduces the efficiency of this packing compared to saturated fatty acids. youtube.com
Hydrogen Bonding: While the primary carboxylate headgroup of oleate is less involved in hydrogen bonding as a donor, the sulfate group of this compound, with its oxygen atoms, can act as a hydrogen bond acceptor, interacting with water molecules at the micelle surface.
Electrostatic Interactions: As an anionic surfactant, there are significant repulsive forces between the negatively charged carboxylate and sulfate head groups at the surface of the aggregate. These repulsions are counteracted by the presence of counterions (Na+) in the surrounding solution, which screen the charges. The balance of these electrostatic forces is crucial in determining the size and shape of the micelles.
π-π Stacking: This interaction is not relevant for this compound as it lacks aromatic rings.
The interplay of these forces dictates the final supramolecular architecture. The strong electrostatic repulsion from the two anionic groups (carboxylate and sulfate) in a single molecule would likely lead to a larger effective headgroup area, which would favor the formation of smaller, more curved micelles compared to simple sodium oleate.
Advanced Analytical Characterization Techniques
Chromatographic Methodologies
Chromatography is fundamental to the analysis of Sodium hydrogen (R)-12-(sulphooxy)oleate, enabling its separation from related lipids and the assessment of its stereochemical configuration.
Gas chromatography (GC) is a cornerstone technique for the analysis of fatty acids, typically after conversion to more volatile derivatives like fatty acid methyl esters (FAMEs). researchgate.net However, the direct analysis of this compound by GC is impractical due to its high molecular weight and low volatility as a sodium salt. hplc.eu
Analysis by GC would require chemical modification, such as hydrolysis to remove the sulfate (B86663) group and subsequent esterification. The resulting methyl 12-hydroxyoleate could then be analyzed. Modern GC methods utilize high-quality capillary columns for sensitive and reproducible analyses of complex fatty acid mixtures. researchgate.net
Alternatively, studies on other sulfated compounds, such as steroids, have shown that GC-MS analysis can be performed on non-hydrolyzed samples. In such cases, the high temperature of the GC injection port can induce thermal degradation, cleaving the sulfate group and allowing the resulting degradation products to be analyzed. nih.gov This approach, while not providing information on the intact molecule, can be useful for structural confirmation of the underlying fatty acid backbone. Hyphenation with mass spectrometry (GC-MS) is particularly powerful, as it provides both retention time data and mass spectra for confident peak identification. unipi.itnih.gov
Table 1: Illustrative GC-MS Conditions for Fatty Acid Methyl Ester (FAME) Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | Fused silica (B1680970) capillary column (e.g., with polyethylene (B3416737) glycol stationary phase) | Provides high resolution and thermal stability for separating different FAMEs. nih.gov |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Oven Program | Temperature gradient (e.g., 150°C to 240°C) | Separates FAMEs based on their boiling points and polarity. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information for identification; FID offers robust quantification. nih.gov |
| Derivatization | Required (e.g., transesterification to FAMEs) | Increases volatility for GC analysis. nih.gov |
Liquid chromatography (LC) is the preferred method for the direct analysis of intact sulfated lipids like this compound, as it does not require derivatization to increase volatility. hplc.eu High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), particularly when coupled with mass spectrometry (LC-MS), are exceptionally well-suited for analyzing complex lipid mixtures. frontiersin.org
Sensitive and specific LC-MS/MS methods have been developed for the quantification of various sulfated lipids (sulfatides) in biological matrices. nih.govnih.gov These methods often utilize reversed-phase chromatography with columns like C8 or C18, which separate lipids based on their hydrophobicity. frontiersin.org The targeted detection of sulfate-based lipids can be achieved using precursor ion scanning for the sulfate-specific fragment ion at m/z 97 in negative ion mode, providing high selectivity even in complex extracts. aston.ac.uk Supercritical Fluid Chromatography (SFC) is another powerful technique that can be applied to lipid analysis, offering different selectivity compared to LC. nih.gov
Table 2: Typical LC-MS Parameters for Sulfated Lipid Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | Reversed-Phase C8 or C18 (e.g., 2.1 mm x 100 mm) | Separates lipids based on hydrophobicity. frontiersin.org |
| Mobile Phase | Gradient of water/acetonitrile with additives like ammonium (B1175870) acetate (B1210297) | Elutes compounds from the column with increasing organic solvent concentration. nih.gov |
| Flow Rate | 0.2 - 0.5 mL/min (for UHPLC/HPLC) | Maintains optimal separation efficiency. |
| Ionization Source | Electrospray Ionization (ESI), typically in negative mode | Generates ions from the intact lipid molecules for MS detection. nih.gov |
| MS Detection | Tandem Mass Spectrometry (MS/MS) or High-Resolution MS (HRMS) | Provides specificity (MS/MS) or accurate mass (HRMS) for identification and quantification. frontiersin.orgnih.gov |
The "(R)" designation in the compound's name indicates a specific stereochemistry at the 12th carbon. Since enzymatic processes in nature are stereospecific, the biological properties of the (R)- and (S)-enantiomers could differ significantly. aocs.org Therefore, verifying the enantiomeric purity is critical.
Chiral phase chromatography is the definitive method for separating enantiomers. csfarmacie.cz This can be achieved using HPLC or SFC with a chiral stationary phase (CSP). nih.govaocs.org Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are highly effective for resolving the enantiomers of various chiral compounds, including hydroxy fatty acids and their derivatives. nih.govaocs.org An optimized chiral SFC-MS method using an amylose-based column has been shown to achieve fast enantioseparation of racemic fatty acid esters of hydroxy fatty acids within minutes. nih.gov Such a method would be directly applicable to resolving the (R)- and (S)-enantiomers of 12-(sulphooxy)oleate to determine the enantiomeric excess and confirm the stereochemical identity of the target compound.
Spectroscopic Techniques
Spectroscopy provides indispensable information about the molecular structure of this compound, complementing the data obtained from chromatography.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules. aocs.org For this compound, ¹H-NMR and ¹³C-NMR would provide a detailed map of the carbon-hydrogen framework.
In the ¹H-NMR spectrum, characteristic signals would confirm the oleate (B1233923) backbone:
Olefinic protons (-CH=CH-): A multiplet around 5.3 ppm. chemicalbook.com
Terminal methyl protons (-CH₃): A triplet around 0.88 ppm. chemicalbook.com
Methylene (B1212753) protons adjacent to the carboxyl group (-CH₂-COOH): A triplet around 2.34 ppm. chemicalbook.com
Allylic protons (=CH-CH₂-): Signals around 2.01 ppm. chemicalbook.com
Crucially, the proton on the carbon bearing the sulfate group (H-C12) would be significantly shifted downfield compared to its position in the parent hydroxy acid due to the deshielding effect of the electronegative sulfate moiety. nih.gov This specific shift would confirm the location of the sulfation. Furthermore, advanced 2D NMR techniques can establish connectivity throughout the entire molecule, while quantitative NMR (qNMR) can be used to determine the concentration of the compound without the need for an identical standard. nih.govaocs.org
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov These techniques are complementary and highly useful for characterizing this compound.
FTIR Spectroscopy is particularly sensitive to polar bonds. The key absorption bands expected in the FTIR spectrum would include:
S=O Asymmetric Stretch: A strong band around 1250 cm⁻¹, characteristic of the sulfate group. mdpi.com
S-O Symmetric Stretch: A band around 1060 cm⁻¹. acs.org
Carboxylic Acid C=O Stretch: A strong band around 1710 cm⁻¹. nist.gov
cis C=C Stretch: A weak band around 1655 cm⁻¹. nih.gov
=C-H Stretch (alkene): A band just above 3000 cm⁻¹. nist.gov
Studies on simple organosulfates confirm their stability for FT-IR analysis and show characteristic spectral features that can be used for identification. rti.orgcopernicus.org
Raman Spectroscopy is highly sensitive to non-polar, polarizable bonds, making it excellent for analyzing the hydrocarbon backbone of the fatty acid. azolifesciences.comwallonie.be Expected prominent peaks in the Raman spectrum include:
C-H Stretching Region: Strong bands between 2800-3000 cm⁻¹. nih.gov
C=C Stretch: A strong, sharp peak around 1655 cm⁻¹, confirming the double bond. nih.gov
S-O Symmetric Stretch: A peak between 1000-1100 cm⁻¹ for the deprotonated sulfate group (RO-SO₃⁻). acs.org
Together, these spectroscopic techniques provide a detailed and confirmatory fingerprint of the molecule's structure.
Table 3: Summary of Key Vibrational Frequencies
| Functional Group | Technique | Approximate Wavenumber (cm⁻¹) | Significance |
| Sulfate (S=O Asymm. Stretch) | FTIR | ~1250 | Confirms presence of sulfate group. mdpi.com |
| Sulfate (S-O Symm. Stretch) | Raman/FTIR | ~1060 | Confirms presence of sulfate group. acs.org |
| Carboxyl (C=O Stretch) | FTIR | ~1710 | Identifies the carboxylic acid. nist.gov |
| Alkene (C=C Stretch) | Raman/FTIR | ~1655 | Confirms the double bond in the oleate chain. nih.govnih.gov |
| Aliphatic (C-H Stretches) | Raman | 2800-3000 | Characterizes the long hydrocarbon tail. nih.gov |
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Conformational Analysis
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the chiroptical properties of chiral molecules. Given that this compound possesses a chiral center at the C-12 position due to the (R)-configuration of the hydroxyl group to which the sulfate is attached, CD spectroscopy is an invaluable tool for its analysis.
The fundamental principle of CD spectroscopy lies in the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, produces a CD spectrum that is unique to the molecule's three-dimensional structure. For this compound, the CD signal would be sensitive to the conformation of the oleate backbone, particularly around the chiral C-12 center.
Research Findings: Studies on other chiral lipids and amphiphiles have demonstrated that CD spectroscopy can provide significant insights into their conformational states and aggregation behavior. The technique can be used to monitor changes in the molecule's secondary structure upon interaction with other molecules or changes in its environment, such as solvent polarity, pH, or temperature. nih.gov For instance, the formation of micelles or other aggregates by this compound could lead to significant changes in its CD spectrum, reflecting the altered chiral environment and intermolecular interactions. Furthermore, if this sulfated lipid interacts with biological macromolecules like proteins, CD spectroscopy can be employed to study the induced conformational changes in both the lipid and the protein, shedding light on binding mechanisms. nih.govnih.gov
The analysis of the FATC domains of phosphatidylinositol 3-kinase-related kinases (PIKKs) using CD and NMR spectroscopy has shown that these domains can interact with different membrane mimetics, leading to an increase in α-helical secondary structure. nih.gov This highlights the utility of CD spectroscopy in monitoring lipid-protein interactions and the resulting conformational shifts.
Sample Preparation and Extraction Methods
The accurate analysis of this compound from complex matrices, such as biological tissues, fluids, or environmental samples, is critically dependent on the efficiency and selectivity of the sample preparation and extraction methods. nih.govmaastrichtuniversity.nlresearchgate.net As a sulfated lipid, it possesses both a long hydrophobic alkyl chain and a highly polar anionic sulfate group, requiring tailored extraction protocols. Several methods are applicable, each with distinct advantages and principles. nih.gov
Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used for sample clean-up and concentration, which is highly suitable for isolating specific lipid classes. nih.govnih.gov For the extraction of an anionic lipid like this compound, various SPE sorbents can be employed.
Principle: The sample is passed through a cartridge containing a solid adsorbent. Target analytes are retained on the sorbent while impurities are washed away. The analyte is then eluted with a different solvent.
Application: A common strategy would involve using an aminopropyl-bonded phase column, which can function as a weak anion exchanger. nih.gov The sample would be loaded under conditions where the sulfated oleate binds to the sorbent. After washing away neutral lipids and other non-polar compounds with a non-polar solvent, the target compound can be eluted using a solvent system that disrupts the ionic interaction, such as a buffer with a high salt concentration or altered pH. nih.gov Alternatively, reversed-phase cartridges (e.g., C18) could be used to retain the lipid based on hydrophobic interactions, followed by selective elution. aocs.org
Liquid-Liquid Extraction (LLE)
LLE is a classic and widely used method for lipid extraction based on the differential partitioning of compounds between two immiscible liquid phases. nih.govyoutube.com
Principle: The sample is homogenized in a mixture of polar and non-polar solvents. After phase separation, lipids partition into the non-polar organic phase, while more polar molecules remain in the aqueous phase.
Application: The methods of Folch and Bligh & Dyer are foundational in lipidomics. nih.gov These typically use a chloroform/methanol (B129727)/water solvent system. nih.govnih.gov For this compound, its amphipathic nature requires careful optimization of the solvent ratios to ensure its efficient recovery in the organic layer without significant loss to the aqueous/methanol phase. Modifications, such as adjusting the pH or ionic strength of the aqueous phase, can be critical to prevent the anionic sulfated lipid from being retained in the polar layer. mdpi.com
Microwave-Assisted Extraction (MAE)
MAE is a modern extraction technique that utilizes microwave energy to heat the solvents and sample, accelerating the extraction process. mdpi.comnih.gov
Principle: Microwave energy causes rapid heating of the polar molecules in the sample and solvent, leading to thermal stress and rupture of cell walls, which enhances the release of intracellular lipids into the solvent. ital.sp.gov.brsci-hub.se
Application: MAE can significantly reduce extraction times (from hours to minutes) and solvent consumption compared to traditional methods. ital.sp.gov.brnih.gov For extracting this compound, a suitable solvent mixture would be heated by microwave irradiation in a closed vessel with the sample matrix. This has been shown to be effective for extracting lipids from various sources, including microalgae and meat, without causing thermal degradation of fatty acids. ital.sp.gov.brsci-hub.senih.gov
Supercritical Fluid Extraction (SFE)
SFE is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.govyoutube.com
Principle: Above its critical temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, allowing it to diffuse into the sample matrix like a gas and dissolve lipids like a liquid. nih.govmdpi.com The solvating power can be finely tuned by adjusting pressure and temperature.
Application: Supercritical CO₂ is primarily non-polar and highly effective for extracting neutral lipids. mdpi.com To extract a polar, charged molecule like this compound, the polarity of the supercritical CO₂ must be modified by adding a polar co-solvent, such as methanol or ethanol. nih.gov This modification enhances the solubility of the sulfated lipid in the supercritical fluid, allowing for its selective extraction. SFE is advantageous as it avoids the use of large volumes of toxic organic solvents and yields a solvent-free extract upon depressurization. acs.orgnih.gov
Table 1: Comparison of Extraction Methods for Sulfated Lipids
| Method | Principle | Advantages | Disadvantages | Applicability to this compound |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Adsorption Chromatography | High selectivity; good for fractionation and clean-up. nih.gov | Can be lower capacity; requires method development. | Excellent for purification and isolation from complex mixtures using anion-exchange or reversed-phase cartridges. nih.govnih.gov |
| Liquid-Liquid Extraction (LLE) | Solvent Partitioning | High capacity; well-established protocols (Folch, Bligh & Dyer). nih.gov | Large solvent volumes; can be labor-intensive; potential for emulsion formation. youtube.com | Effective for bulk extraction, but requires careful optimization of solvent ratios and pH to ensure recovery of the amphipathic molecule. nih.govmdpi.com |
| Microwave-Assisted Extraction (MAE) | Microwave Heating | Very fast; reduced solvent consumption; high efficiency. ital.sp.gov.brsci-hub.se | Requires specialized equipment; potential for thermal degradation if not optimized. | Highly efficient for rapid extraction from solid or semi-solid matrices without degrading the fatty acid chain. mdpi.comital.sp.gov.br |
| Supercritical Fluid Extraction (SFE) | Supercritical Fluid Solvation | "Green" technology (uses CO₂); tunable selectivity; solvent-free product. youtube.comnih.gov | High initial equipment cost; requires polar co-solvent for polar lipids. nih.gov | Feasible with the use of a polar co-solvent (e.g., methanol) to enhance the solubility of the polar sulfate group. nih.govmdpi.com |
Chemometric and Bioinformatic Data Analysis in Complex Lipidomic Studies
Following extraction and instrumental analysis (typically by mass spectrometry), the resulting large and complex datasets require sophisticated computational tools for interpretation. nih.govnumberanalytics.com The fields of chemometrics and bioinformatics are indispensable for transforming raw data into meaningful biological insights. maastrichtuniversity.nlnih.gov
Chemometrics
Chemometrics applies statistical and mathematical methods to chemical data. mdpi.com In lipidomics, its primary role is to handle the high-dimensional data generated by analytical platforms, identify patterns, and pinpoint significant differences between sample groups. researchgate.netmdpi.com
Univariate Analysis: Methods like t-tests and ANOVA are used to identify significant changes in the concentration of individual lipid species, such as this compound, between different conditions. numberanalytics.com
Principal Component Analysis (PCA): An unsupervised technique used to reduce the dimensionality of the data, revealing clusters, trends, and outliers without prior knowledge of the sample classes. mdpi.com
Partial Least Squares-Discriminant Analysis (PLS-DA) and Orthogonal PLS-DA (OPLS-DA): Supervised methods that use class information to build a model that maximizes the separation between groups, helping to identify the variables (lipids) most responsible for the discrimination. mdpi.com
Bioinformatics
Bioinformatics provides the tools and databases necessary to identify lipids and place them within a biological context. nih.govclipidomics.com The structural diversity of lipids presents a significant analytical challenge, making specialized bioinformatic resources essential. nih.gov
Lipid Identification and Annotation: Tools such as LIPID MAPS, LipidHome, and Lipidr assist in the identification of lipids from mass spectrometry data by matching experimental masses and fragmentation patterns to comprehensive databases. clipidomics.com
Pathway and Enrichment Analysis: Once lipids of interest are identified and quantified, tools like bioPAN and Lipid Mini-On can perform enrichment analysis to determine if the observed changes are statistically significant within specific metabolic or signaling pathways. clipidomics.com
Data Integration: A key goal of modern systems biology is to integrate lipidomic data with other 'omics' datasets (e.g., genomics, transcriptomics, proteomics). oup.comnih.gov This multi-omics approach provides a more holistic understanding of the cellular response to stimuli, allowing researchers to correlate changes in the level of this compound with alterations in gene expression or protein abundance.
Table 2: Key Bioinformatic Tools for Lipidomic Data Analysis
| Tool/Database | Function | Key Features | Reference |
|---|---|---|---|
| LIPID MAPS | Lipidomics database and tools | Comprehensive classification, structures, and tools for lipid analysis. | clipidomics.com |
| MetaboAnalyst | Metabolomics data analysis | Offers statistical analysis, functional enrichment, and pathway analysis. | clipidomics.com |
| Lipidr | R/Bioconductor package | A comprehensive workflow for uni- and multivariate analysis of lipidomics data, including lipid set enrichment analysis. | clipidomics.com |
| LipidOne | Data analysis tool | Focuses on analyzing lipid building blocks (fatty acids, headgroups) to link changes to enzyme activities. | oup.com |
| bioPAN | Pathway analysis tool | For lipid pathway analysis and visualization. | clipidomics.com |
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical (QM) Approaches
Quantum mechanical methods are based on the fundamental principles of quantum mechanics and provide a highly accurate description of the electronic structure of molecules. These methods are computationally intensive and are typically used for smaller systems or for refining specific properties of larger molecules.
Ab-initio and Density Functional Theory (DFT) are two of the most prominent quantum mechanical methods. Ab-initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure based on the electron density, offering a good balance between accuracy and computational cost.
For Sodium hydrogen (R)-12-(sulphooxy)oleate, DFT calculations could be employed to understand its electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for predicting the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack. For instance, DFT studies on related molecules, like oleic acid, have been used to investigate the mechanism of cis/trans isomerization. nih.gov Research on other sulfated organic molecules has also utilized DFT to understand the effect of the sulfate (B86663) group on the electronic properties and reactivity of the molecule. researchgate.net
Table 1: Potential Applications of DFT in Studying this compound
| Property Investigated | Potential Insights |
| Electron Density Distribution | Identification of electron-rich and electron-deficient regions, crucial for understanding intermolecular interactions. |
| Molecular Orbital Energies | Prediction of reactivity, with the HOMO indicating the ability to donate electrons and the LUMO indicating the ability to accept electrons. |
| Electrostatic Potential Map | Visualization of charge distribution and prediction of sites for electrostatic interactions. |
| Reaction Mechanisms | Elucidation of the pathways and transition states for chemical reactions involving the molecule. |
A significant application of quantum mechanical calculations is the prediction of various spectroscopic properties. By calculating the vibrational frequencies, electronic transition energies, and nuclear magnetic shielding tensors, it is possible to simulate IR, Raman, UV-Vis, and NMR spectra.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
For larger molecules like this compound, quantum mechanical calculations can be computationally prohibitive for studying dynamic processes. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a more feasible approach by using classical mechanics and simplified potential energy functions (force fields) to model the behavior of molecules over time.
The flexibility of the long alkyl chain in this compound results in a vast number of possible conformations. Conformational analysis aims to identify the low-energy conformations that the molecule is most likely to adopt. Quenched molecular dynamics simulations have been successfully used to explore the conformational space of related fatty acids like arachidonic acid, revealing dominant structures such as the hairpin conformation. nih.gov
A critical aspect of MM and MD simulations is the availability of an accurate force field that describes the potential energy of the system as a function of its atomic coordinates. For a molecule containing a sulfate group, standard force fields may need to be parameterized or validated to accurately model the interactions involving this functional group.
As an amphiphilic molecule with a polar head (carboxylate and sulfate groups) and a nonpolar tail (hydrocarbon chain), this compound is expected to form supramolecular assemblies, such as micelles, in aqueous solutions. Molecular dynamics simulations are particularly well-suited to study these self-assembly processes.
MD simulations of sodium alkyl sulfates have provided valuable insights into the formation, structure, and stability of micelles. researchgate.netbohrium.com These studies have shown how factors like alkyl chain length influence the shape and size of the micelles. bohrium.com Similarly, simulations can be used to investigate the interactions between individual molecules within these assemblies, including hydrophobic interactions between the alkyl tails and electrostatic interactions between the polar head groups and counterions. The study of supramolecular assembly is a vibrant area of research, with applications in materials science and biology. nih.govacs.orgacs.org
Table 2: Insights from MD Simulations of Related Amphiphiles
| System Studied | Key Findings from MD Simulations | Reference |
| Sodium Alkyl Sulfates | Longer alkyl chains enhance intermolecular interactions and affect foam stability. | researchgate.net |
| Sodium Alkyl Sulfates | Micelle shape transitions from spherical to ellipsoidal with increasing hydrophobic chain length. | bohrium.com |
| Ultra-long-chain fatty acids | The long tail can interdigitate into the opposite leaflet of a lipid bilayer. | aip.orgarxiv.org |
Understanding how a molecule like this compound interacts with other molecules or biological targets is crucial for many applications. Molecular docking and MD simulations can be used to model these interactions at a molecular level.
While specific ligand-target interaction studies for this compound are not available, research on other long-chain fatty acids has demonstrated the utility of these methods. For example, crystallographic analysis combined with docking calculations has been used to identify the binding modes of fatty acids to human serum albumin. researchgate.net These studies reveal how the flexibility of the fatty acid chain allows it to adopt different conformations within the binding pocket of a protein. researchgate.net
Computational Approaches for Chirality and Stereochemistry Prediction and Analysis
The defined stereochemistry of this compound, specifically the (R) configuration at the C12 position, is crucial for its biological activity and interactions. Computational chemistry provides powerful tools to predict, analyze, and understand the implications of this chirality.
In a relevant study, MD simulations were employed to understand how various long-chain unsaturated fatty acids interact with insulin (B600854) and affect the supramolecular chirality of insulin fibrils. acs.org The research indicated that strong hydrophobic interactions between the fatty acid tails and the hydrophobic amino acid residues of insulin were key to this process. acs.org Such computational approaches could be applied to this compound to predict how its (R)-chiral center dictates its binding orientation and dynamics with target proteins or receptors.
Conformational profiling is another computational strategy that has been used to understand the structure-activity relationships of fatty acid mimetics. nih.gov This involves creating a collection of conformationally constrained analogs to explore which structural features are important for biological function. nih.gov Such an approach could be used to computationally design and evaluate derivatives of this compound to understand the role of its specific three-dimensional structure.
Table 1: Predicted Collision Cross Section (CCS) Data for the Parent Acid of this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 379.21488 | 193.1 |
| [M+Na]+ | 401.19682 | 194.4 |
| [M-H]- | 377.20032 | 188.3 |
| [M+NH4]+ | 396.24142 | 197.0 |
| [M+K]+ | 417.17076 | 190.2 |
| [M+H-H2O]+ | 361.20486 | 186.4 |
Data sourced from PubChemLite for (Z,12R)-12-sulfooxyoctadec-9-enoic acid. uni.lu These predicted values are useful in mass spectrometry-based analyses for identifying the compound.
Cheminformatics and Data Science Applications in Chemical Research
Cheminformatics and data science are integral to modern chemical and biological research, providing the tools to analyze large datasets, predict properties, and identify structure-activity relationships. For a compound like this compound, these approaches can be leveraged in several ways.
Public chemical databases such as PubChem and ChEMBL are primary resources in cheminformatics. ebi.ac.ukguidetopharmacology.orgnih.gov They contain a wealth of information, including computed physicochemical properties, which can be used for in silico modeling. For this compound and its parent compound, oleic acid, these databases provide calculated descriptors that can be used in quantitative structure-activity relationship (QSAR) studies. ebi.ac.uknih.govlipidmaps.org
Table 2: Computed Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Oleic Acid |
|---|---|---|
| Molecular Formula | C18H33NaO6S | C18H34O2 |
| Molecular Weight (g/mol) | 400.5 | 282.47 |
| XLogP3 | 3.3 | 6.11 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 6 | 2 |
| Rotatable Bond Count | 16 | 15 |
| Topological Polar Surface Area (Ų) | 112 | 37.3 |
Data sourced from PubChem and LIPID MAPS. nih.govlipidmaps.org These descriptors are fundamental for building predictive models.
The field of lipidomics, which is the large-scale study of lipids, heavily relies on data science techniques for analysis. nih.gov Given that this compound is a sulfated fatty acid, lipidomics workflows are highly relevant. Advanced analytical techniques like mass spectrometry generate vast amounts of data that require sophisticated bioinformatic tools for processing, identification, and quantification. oup.comnih.gov Software platforms such as ADViSELipidomics are designed to handle this complexity, offering functionalities for data preprocessing, statistical analysis, and visualization. oup.com
Machine learning algorithms are increasingly being applied in lipidomics to identify lipid species, integrate data from different 'omics' platforms, and build predictive models for understanding the role of lipids in biological systems. numberanalytics.com For instance, machine learning could be used to predict the biological targets of this compound based on its structural features and comparison to a library of known bioactive lipids. Furthermore, methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to identify patterns in lipidomics data, which could help in elucidating the mechanism of action of this compound. numberanalytics.comyoutube.com
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is another computational tool that has been used to predict the physicochemical properties of fatty acids in different solvents, aiding in the design of separation and purification processes. nih.govmdpi.com This method could be applied to this compound to predict its behavior in various solvent systems, which is valuable for its extraction and formulation.
Multiscale Modeling Strategies (e.g., QM/MM)
To fully understand the behavior of this compound in complex biological environments, such as its interaction with cell membranes or proteins, multiscale modeling strategies are employed. These methods bridge different levels of theory to balance computational cost and accuracy, allowing for the simulation of large systems over biologically relevant timescales. nih.gov
A common multiscale approach is the hybrid quantum mechanics/molecular mechanics (QM/MM) method. nih.gov In a QM/MM simulation, the chemically active part of the system—for example, the sulfate group and the chiral center of this compound during an enzymatic reaction or a specific binding event—is treated with high-accuracy quantum mechanics. nih.gov The rest of the system, such as the protein and surrounding solvent, is treated with more computationally efficient molecular mechanics. nih.gov This approach is particularly useful for studying processes involving changes in electronic structure, like bond breaking/formation or charge transfer, which cannot be accurately described by classical force fields. acs.org
For larger scale phenomena, such as the incorporation of this compound into a lipid bilayer or its role in the formation of lipid domains, coarse-graining (CG) methods are often used. nih.gov In CG simulations, groups of atoms are represented as single "beads," which significantly reduces the computational complexity. nih.gov This allows for simulations of larger systems (e.g., entire membrane patches) for longer timescales (microseconds to milliseconds). acs.org A multiscale approach might involve using data from all-atom simulations to develop the parameters for a CG model, which is then used to study large-scale self-assembly or membrane interactions. nih.gov The resulting structures from the CG simulation can then be "back-mapped" to an all-atom representation for more detailed analysis of specific interactions. nih.gov
These multiscale strategies are essential for bridging the gap between molecular structure and biological function. nih.gov For this compound, they could provide insights into how it partitions into cell membranes, how it interacts with and modulates the function of membrane proteins, and the structural basis for its biological activity. The combination of QM/MM and CG simulations provides a powerful toolkit for a comprehensive computational investigation of this sulfated fatty acid.
Emerging Research Directions and Biotechnological Potential
Biocatalysis and Enzyme Engineering for Novel Fatty Acid Derivatives
The synthesis of specialized fatty acid derivatives like Sodium hydrogen (R)-12-(sulphooxy)oleate is increasingly moving towards biocatalytic processes, which offer high selectivity and milder reaction conditions compared to traditional chemical methods. ocl-journal.orgocl-journal.org Enzyme engineering, including directed evolution and rational protein design, is a key strategy for developing biocatalysts with desired properties for lipid modification. nih.govtudelft.nl
Research in this area focuses on tailoring enzymes to create a diverse array of functional lipids. nih.govnii.ac.jp Lipases (EC 3.1.1.3) are the most widely used enzymes for modifying fats and oils due to their ability to catalyze hydrolysis, esterification, and transesterification reactions with high chemo-, regio-, and stereoselectivity. ocl-journal.orgocl-journal.org Protein engineering has been successfully used to alter the fatty acid chain-length selectivity and specificity of lipases, such as those from Candida antarctica and Rhizomucor miehei. ocl-journal.orgmdpi.com This opens the possibility of designing lipases that can efficiently incorporate or modify sulfated fatty acids.
Beyond lipases, other enzymes are being engineered for novel fatty acid functionalization. Cytochrome P450 monooxygenases, for example, can be used for the hydroxylation of fatty acids, a key step in producing the precursor for this compound. nih.gov Fatty acid hydratases and fatty acid photo-decarboxylases are also being engineered to create new biocatalytic routes for fatty acid valorization. researchgate.net The development of enzymatic cascade reactions, where multiple enzymes work in sequence, could provide an efficient, one-pot synthesis route from basic fatty acids to complex sulfated derivatives. ocl-journal.org
Table 1: Key Enzymes in Fatty Acid Modification and Their Engineering Potential
| Enzyme Class | EC Number | Catalytic Function | Potential Engineering Goals for Sulfated Fatty Acid Synthesis |
| Lipases | 3.1.1.3 | Esterification, Transesterification, Hydrolysis | Enhance stability in non-aqueous environments; improve selectivity for sulfated or hydroxylated fatty acid substrates. ocl-journal.org |
| Cytochrome P450 Monooxygenases | 1.14.14.1 | Hydroxylation of fatty acid chains | Improve regioselectivity to specifically target the C12 position of oleic acid for subsequent sulfation. nih.gov |
| Sulfotransferases | 2.8.2.- | Transfer of a sulfo group to a hydroxyl group | Engineer for high efficiency and specificity towards long-chain hydroxy fatty acids in a biocatalytic system. |
| Fatty Acyl-CoA Synthetases | 6.2.1.3 | Activation of fatty acids to their CoA esters | Modify substrate specificity to activate functionalized fatty acids for downstream enzymatic reactions. frontiersin.orgebi.ac.uk |
| Fatty Acid Hydratases | 4.2.1.- | Hydration of double bonds to form hydroxy fatty acids | Engineer to directly produce 12-hydroxy stearic acid from oleic acid as a precursor for sulfation. nih.gov |
Sustainable Production of Specialty Chemicals from Renewable Resources
This compound is classified as a specialty oleochemical. The oleochemical industry is undergoing a significant shift towards sustainability, driven by the need to replace petrochemicals with alternatives derived from renewable resources. technoilogy.itspecchemonline.com Oleochemicals are derived from natural fats and oils, such as those from plants and animals, and are favored for their biodegradability and lower carbon footprint. specchemonline.competercremerna.com
The primary feedstocks for oleochemicals are abundant vegetable oils, including palm, soybean, and rapeseed (canola) oil, as well as animal fats like tallow. specchemonline.comfosfa.org These resources provide the basic building blocks, such as oleic acid, from which specialty derivatives can be synthesized. The production of this compound relies on the availability of its precursor, ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), which is naturally abundant in castor oil, or can be synthesized from more common fatty acids like oleic acid.
Table 2: Major Renewable Feedstocks for the Oleochemical Industry
| Feedstock Source | Primary Fatty Acids Provided | Key Regions of Production |
| Palm Oil | Palmitic Acid, Oleic Acid, Linoleic Acid | Southeast Asia (Indonesia, Malaysia) specchemonline.com |
| Soybean Oil | Linoleic Acid, Oleic Acid, Palmitic Acid | North and South America (USA, Brazil, Argentina) specchemonline.com |
| Rapeseed (Canola) Oil | Oleic Acid, Linoleic Acid, Alpha-Linolenic Acid | Canada, China, India specchemonline.com |
| Sunflower Oil | Oleic Acid, Linoleic Acid | Ukraine, Russia |
| Coconut Oil | Lauric Acid, Myristic Acid | Philippines, Indonesia |
| Castor Oil | Ricinoleic Acid | India, Brazil, China |
| Animal Fats (Tallow) | Oleic Acid, Palmitic Acid, Stearic Acid | Global |
Advanced Materials Science Applications (e.g., Chiral Nanomaterials, Organogels, Biosensors)
The distinct molecular architecture of this compound makes it a candidate for creating advanced functional materials.
Organogels: Organogels are semi-solid systems where an organic liquid is immobilized within a three-dimensional network of a gelator molecule. Fatty acids and their derivatives are known to be effective low-molecular-weight organogelators. frontiersin.org The self-assembly of these molecules via non-covalent interactions, such as hydrogen bonding and van der Waals forces, creates fibrous networks that trap the solvent. The presence of both a hydrophilic sulfate (B86663) head and a long hydrophobic tail in this compound suggests its potential as a powerful amphiphilic gelator for structuring non-polar solvents or oils, with potential applications in food, cosmetics, and pharmaceuticals.
Chiral Nanomaterials: Chirality is a key feature in many advanced materials, influencing optical, electronic, and biological recognition properties. Nature provides numerous examples of chiral structures, from amino acids to the helical arrangement of DNA. acs.org As this compound possesses a specific stereocenter at the C12 position—designated (R)—it is an intrinsically chiral molecule. nih.gov This chirality could be harnessed to direct the self-assembly of the molecule into chiral superstructures, such as helical ribbons or twisted fibers. Such chiral nanomaterials are of interest for applications in asymmetric catalysis, sensing, and optics. Fatty acids have already been used to cap or functionalize nanoparticles, and using a chiral sulfated fatty acid could impart specific recognition or assembly properties to these nanomaterials. acs.orgmdpi.commdpi.com
Biosensors: While no specific biosensor for this compound has been reported, the development of sensors for fatty acids is an active area of research. Microbial biosensors have been developed that use the oxygen consumption of microorganisms like Arthrobacter nicotianae to detect free fatty acids. nih.gov Other approaches use aggregation-induced emission (AIE) molecules to discriminate between different fatty acids like oleic and elaidic acid. researchgate.net Furthermore, boronic acid-based materials are widely used in biosensors to recognize cis-diol-containing molecules like glycoproteins. mdpi.com A potential research direction could involve engineering an enzyme or a synthetic receptor that specifically binds to the sulfated hydroxyl group of the oleate (B1233923) chain, which could then be integrated into an electrochemical or optical sensor platform.
Table 3: Potential Applications in Advanced Materials Science
| Application Area | Relevant Property of the Compound | Potential Functionality |
| Organogels | Amphiphilic nature (hydrophobic tail, hydrophilic head) | Forms self-assembled networks to structure organic liquids for use in drug delivery or food texturizing. |
| Chiral Nanomaterials | Intrinsic chirality from the (R)-12-hydroxy group nih.gov | Template for creating helical or twisted nanostructures for applications in optics or asymmetric catalysis. acs.org |
| Biosensors | Unique sulfated fatty acid structure | Target molecule for a highly specific biorecognition element (e.g., an engineered enzyme or antibody) in a sensing platform. nih.govmdpi.com |
| Functional Nanoparticles | Surfactant properties and chiral nature | Acts as a capping or stabilizing agent for metal or semiconductor nanoparticles, imparting chirality and specific surface properties. mdpi.commdpi.com |
Environmental Bioremediation Strategies for Sulfate Ester Contaminants
Sulfate esters, or organosulfates, are found in various industrial wastewater streams and can also be formed as transformation products of other organic contaminants. nih.govnih.gov Developing effective bioremediation strategies for these compounds is crucial for environmental protection. Biological treatment using microbial consortia, particularly those containing sulfate-reducing bacteria (SRB), presents a promising and sustainable approach. nih.govresearchgate.nettaylorfrancis.com
SRB are anaerobic microorganisms that use sulfate as a terminal electron acceptor for the degradation of organic compounds. nih.govtaylorfrancis.com This process, known as dissimilatory sulfate reduction, converts sulfate into hydrogen sulfide (B99878). In the context of organosulfates like this compound, bioremediation would likely involve a two-step process carried out by a diverse microbial community. First, sulfatase enzymes, produced by various microorganisms, would cleave the sulfate ester bond (C-O-S), releasing inorganic sulfate and the parent hydroxy fatty acid (12-hydroxyoleic acid). nih.gov Subsequently, the fatty acid itself can be degraded by other bacteria, including SRB, which are known to metabolize long-chain fatty acids. ijcmas.comnih.gov
Wastewater from industries such as edible oil processing can be rich in both sulfates and fats, making it an ideal environment to find and apply SRB-based treatment systems. nih.gov These biological systems offer several advantages over conventional chemical treatments, including lower sludge production and the ability to remove heavy metals through precipitation with the biologically produced sulfide. taylorfrancis.com The use of biosurfactant-producing bacteria can also enhance the bioavailability and degradation of oily contaminants. nih.govnih.gov Therefore, bioreactors populated with specialized microbial consortia could be designed for the efficient remediation of water contaminated with sulfated fatty acids.
Table 4: Key Microbial Groups in the Bioremediation of Sulfate Ester Contaminants
| Microbial Group | Key Genus Examples | Role in Bioremediation | Metabolic Process |
| Sulfate-Reducing Bacteria (SRB) | Desulfovibrio, Desulfobacter | Reduce inorganic sulfate; degrade organic acids. nih.gov | Anaerobic respiration with sulfate as electron acceptor. |
| Hydrolytic Bacteria | Pseudomonas, Bacillus | Produce extracellular sulfatases to cleave sulfate esters. nih.govnih.gov | Enzymatic hydrolysis of ester bonds. |
| Fatty Acid-Oxidizing Bacteria | Syntrophomonas | Degrade long-chain fatty acids into smaller molecules (e.g., acetate). ijcmas.com | β-oxidation in syntrophy with other microbes. |
| Biosurfactant Producers | Pseudomonas | Increase the solubility and bioavailability of hydrophobic compounds like fatty acids. nih.govnih.gov | Production of secondary metabolites with surfactant properties. |
Q & A
Basic: What are the recommended methods for synthesizing Sodium Hydrogen (R)-12-(sulphooxy)oleate in a laboratory setting?
While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, a plausible methodological approach can be inferred from analogous compounds like sodium oleate. Sodium oleate is synthesized via neutralization of oleic acid with sodium hydroxide or sodium carbonate in ethanol . For the target compound, the sulphooxy group suggests a sulfation step prior to neutralization. A proposed workflow includes:
- Sulfation of oleic acid : React oleic acid with sulfuric acid under controlled conditions to introduce the sulphooxy group.
- Neutralization : Treat the sulfated oleic acid with sodium hydroxide in an ethanol-water mixture.
- Purification : Use recrystallization or column chromatography to isolate the product.
Characterization should follow via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm the sulphooxy group’s incorporation .
Basic: Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Key techniques include:
- FTIR Spectroscopy : To identify functional groups (e.g., sulphooxy, carboxylate) and compare peak intensities with reference spectra .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment and detecting residual reactants.
- Mass Spectrometry (MS) : To determine molecular weight and confirm the presence of the sulphooxy moiety.
- X-ray Diffraction (XRD) : If crystallinity is a concern.
- UV-Vis Spectroscopy : To monitor concentration in solution, as demonstrated for sodium oleate adsorption studies .
Contradictions in purity data (e.g., residual solvents) can be resolved by cross-validating results from multiple techniques .
Basic: How does pH influence the adsorption behavior of this compound on mineral surfaces?
The adsorption mechanism is pH-dependent due to dissociation of functional groups. Sodium oleate studies show:
- At alkaline pH (e.g., pH 11.3) : The carboxylate group deprotonates, enhancing adsorption on positively charged mineral surfaces like quartz or siderite .
- At acidic pH : Reduced adsorption due to protonation of the carboxylate group.
For the target compound, the sulphooxy group may introduce additional pH-sensitive behavior. Methodologically, adsorption can be quantified via: - UV-Vis Spectroscopy : Measure residual compound concentration in supernatant post-adsorption .
- Zeta Potential Analysis : To assess surface charge changes on minerals.
- FTIR Quantitative Analysis : Track shifts in characteristic peaks (e.g., -CH3, -SO3) to infer adsorption mechanisms .
Advanced: How can researchers resolve contradictions in adsorption data for this compound under varying experimental conditions (e.g., ultrasonic treatment)?
Contradictions may arise from factors like particle agglomeration or competing ion interactions. A systematic approach includes:
- Controlled Ultrasonic Treatment : As shown in sodium oleate studies, ultrasonic time refines particle size and homogenizes adsorption surfaces, which can be quantified via laser diffraction analysis .
- Competitive Adsorption Experiments : Introduce ions like Ca²⁺ or Mg²⁺ to assess their interference, using atomic absorption spectroscopy (AAS) to measure ion concentrations .
- Replicate Studies : Compare adsorption isotherms under identical conditions to identify outliers.
- Statistical Modeling : Apply multivariate regression to isolate variables (e.g., pH, ionic strength) affecting adsorption .
Advanced: What methodologies elucidate the biological interactions of this compound, particularly its role in lipid accumulation in hepatocytes?
Insights from sodium oleate’s effects on L02 hepatocytes suggest:
- Fluorescence Imaging : Use lipid-specific dyes (e.g., Nile Red) to visualize intracellular lipid droplets under varying compound concentrations .
- Cytokine Profiling : Quantify interleukin-6 (IL-6) production via enzyme-linked immunosorbent assay (ELISA) to assess inflammatory responses .
- Dose-Time Dependency Studies : Construct heat maps or time-lapse assays to correlate exposure duration with lipid accumulation .
- Comparative Studies : Contrast results with sodium oleate to isolate the sulphooxy group’s impact on membrane permeability or metabolic pathways.
Advanced: How does the sulphooxy group in this compound affect its interaction with divalent cations (e.g., Ca²⁺, Mg²⁺) in aqueous systems?
The sulphooxy group likely enhances chelation with divalent cations compared to sodium oleate. Methodological strategies include:
- Titration Calorimetry : Measure binding constants and stoichiometry for Ca²⁺/Mg²⁺ interactions.
- Precipitation Studies : Monitor formation of insoluble complexes (e.g., calcium sulphooxy-oleate) via turbidity measurements .
- Computational Modeling : Use density functional theory (DFT) to predict binding affinities and compare with experimental data .
- FTIR Analysis : Identify shifts in sulphooxy or carboxylate peaks upon cation binding to confirm chelation .
Key Considerations for Data Interpretation
- Structural Analogues : While sodium oleate data provide a foundation, the sulphooxy group in the target compound may alter solubility, reactivity, and biological activity.
- Contradictions : Cross-reference multiple techniques (e.g., FTIR + UV-Vis) to validate adsorption or interaction mechanisms .
- Biological Systems : Account for compound stability in cell culture media, as hydrolysis or decomposition could confound results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
